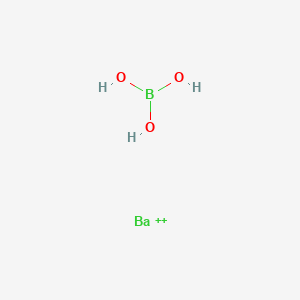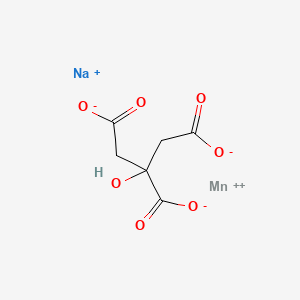
Citric acid, manganese sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citric acid, manganese sodium salt is a compound formed by the combination of citric acid, manganese, and sodium ions. Citric acid, known as 2-hydroxypropane-1,2,3-tricarboxylic acid, is a weak organic acid found naturally in citrus fruits. Manganese is a transition metal that plays a crucial role in various biological processes, while sodium is an essential electrolyte in the human body. The combination of these elements results in a compound with unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of citric acid, manganese sodium salt typically involves the reaction of citric acid with manganese and sodium salts. One common method is the sol-gel process, where citric acid acts as a chelating agent to form a stable complex with manganese ions. The reaction is carried out in an aqueous solution, and the pH is adjusted to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a series of steps involving the dissolution of citric acid in water, followed by the addition of manganese and sodium salts. The mixture is then subjected to controlled heating and stirring to ensure complete reaction and formation of the compound. The final product is obtained through filtration, drying, and crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions: Citric acid, manganese sodium salt undergoes various chemical reactions, including complexation, oxidation, and reduction. The compound can form stable complexes with other metal ions, and its reactivity is influenced by the presence of functional groups in citric acid .
Common Reagents and Conditions:
Complexation: Citric acid acts as a chelating agent, forming complexes with metal ions such as manganese, cobalt, nickel, and zinc.
Oxidation and Reduction: The compound can participate in redox reactions, where manganese ions undergo changes in oxidation states.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of manganese oxides, while reduction reactions can yield manganese metal or lower oxidation state compounds .
Wissenschaftliche Forschungsanwendungen
Citric acid, manganese sodium salt has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of citric acid, manganese sodium salt involves its ability to chelate metal ions and participate in redox reactions. The compound can bind to metal ions through the carboxyl and hydroxyl groups of citric acid, forming stable complexes. These complexes can influence various biochemical pathways and processes, such as enzyme activity and metal ion transport .
Vergleich Mit ähnlichen Verbindungen
Sodium citrate: A common salt of citric acid used as a buffering agent and anticoagulant.
Manganese citrate: A compound with similar chelating properties, used in dietary supplements and as a precursor for manganese-based materials.
Calcium citrate: Another citrate salt used as a calcium supplement and in various industrial applications.
Uniqueness: Citric acid, manganese sodium salt is unique due to its combination of manganese and sodium ions, which imparts distinct properties and applications. The presence of manganese enhances its redox activity and potential use in catalysis and biomedical applications, while sodium contributes to its solubility and stability in aqueous solutions .
Eigenschaften
CAS-Nummer |
85169-06-8 |
|---|---|
Molekularformel |
C6H5MnNaO7 |
Molekulargewicht |
267.03 g/mol |
IUPAC-Name |
sodium;2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) |
InChI |
InChI=1S/C6H8O7.Mn.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 |
InChI-Schlüssel |
BQMLPXZJPMHRIH-UHFFFAOYSA-K |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
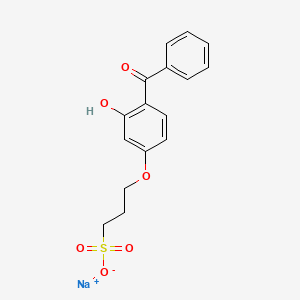

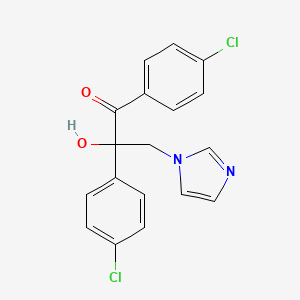
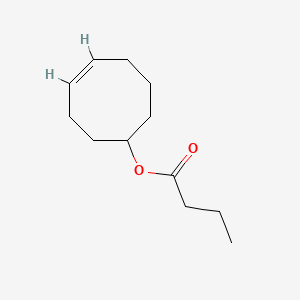

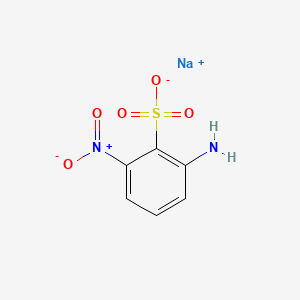
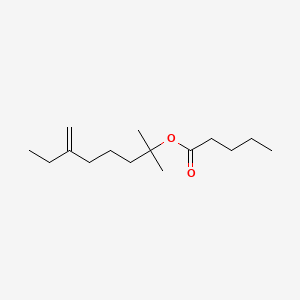
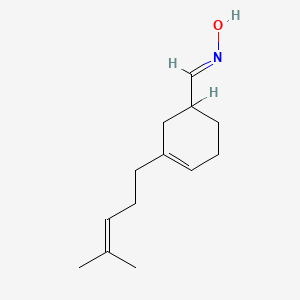
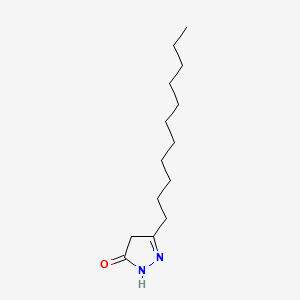
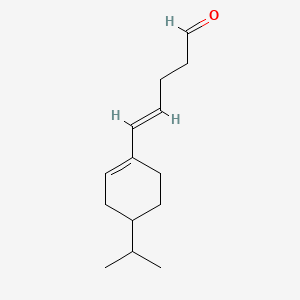

![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
